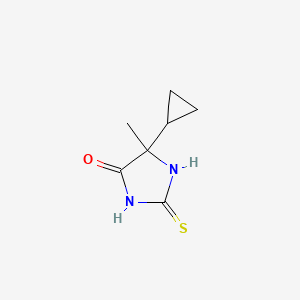

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C7H10N2OS . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, which includes 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .Physical And Chemical Properties Analysis

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one has a molecular weight of 170.23 . Unfortunately, specific physical and chemical properties of this compound were not found in the search results.科学的研究の応用

Anticancer Activities

Research has shown that derivatives of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, particularly 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, exhibit potent cytotoxic activities against various cancer cell lines including breast (MCF-7), liver (HepG2), and lung (A549) cancers. These compounds were designed and synthesized with the aim of matching the structural features in known inhibitors such as fluorouracil (5-FU) (Khodair et al., 2021).

Enzyme Inhibition

5-Arylidene-2-thioxoimidazolidin-4-ones have been explored as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed excellent activity at non-toxic concentrations, presenting them as a significant improvement on previous classes of inhibitors (Spicer et al., 2013).

Proteasome and Immunoproteasome Inhibition

2-Thioxoimidazolidin-4-one derivatives have been identified as novel noncovalent inhibitors of proteasome and immunoproteasome, which are potential targets for the treatment of hematological malignancies. Among the synthesized compounds, several showed effective inhibition of proteasome activities in the low micromolar range (Maccari et al., 2017).

Therapeutic Potential in Non-Small-Cell Lung and Colon Cancers

Thiazolidin compounds, closely related to 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, have shown to inhibit the growth of human non-small-cell lung and colon cancer cells. These compounds mediate their anticancer effects by inducing G2/M arrest in cancer cells and require JNK activation for their mechanism of action (Teraishi et al., 2005).

Molecular Docking Studies

3-Phenyl-2-thioxoimidazolidin-4-one derivatives were evaluated for their potential binding interactions with the Estrogen Receptor (3ERT) through molecular docking studies, providing insights into their pharmacological properties and interactions at the molecular level (Vanitha et al., 2021).

作用機序

Target of Action

The primary targets of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one are currently unknown. This compound belongs to the class of 2-thioxoimidazolidin-4-one derivatives, which are known to exhibit varied biological activity . .

Mode of Action

As a derivative of 2-thioxoimidazolidin-4-one, it may share some of the biological activities associated with this class of compounds . .

特性

IUPAC Name |

5-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWRJRAXHFANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=S)N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2704131.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)

![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)